2-(4-Tert-butylphenyl)oxirane
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Overview
Description
2-[4-(tert-Butyl)phenyl]oxirane, also known as 2-[4-(1,1-dimethylethyl)phenyl]oxirane, is an organic compound with the molecular formula C12H16O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a tert-butyl group attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(tert-Butyl)phenyl]oxirane typically involves the epoxidation of 4-(tert-butyl)styrene. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide ring on the double bond of the styrene derivative .
Industrial Production Methods
On an industrial scale, the production of 2-[4-(tert-Butyl)phenyl]oxirane may involve the use of more efficient and scalable methods, such as catalytic epoxidation using transition metal catalysts. These methods offer higher yields and better control over reaction conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(tert-Butyl)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidative ring opening.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the epoxide ring.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the epoxide ring under basic or acidic conditions
Major Products Formed
Diols: Formed from oxidative ring opening.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[4-(tert-Butyl)phenyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[4-(tert-Butyl)phenyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications, where the compound can interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Styrene Oxide: Similar in structure but lacks the tert-butyl group.
Phenyl Oxirane: Another epoxide with a phenyl ring but without the tert-butyl substitution.
tert-Butyl Epoxide: Contains a tert-butyl group but lacks the phenyl ring
Uniqueness
2-[4-(tert-Butyl)phenyl]oxirane is unique due to the presence of both the tert-butyl group and the phenyl ring, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and valuable for various industrial applications .
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)oxirane |
InChI |
InChI=1S/C12H16O/c1-12(2,3)10-6-4-9(5-7-10)11-8-13-11/h4-7,11H,8H2,1-3H3 |
InChI Key |
VBOPOLFIFFXCGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CO2 |
Origin of Product |
United States |
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